molecular formula C17H11F5N2O2 B3697912 1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone

1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone

Cat. No.: B3697912
M. Wt: 370.27 g/mol
InChI Key: WPAIINDAFCTYOP-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone is a benzimidazole-based ethanone derivative characterized by a difluoromethoxy group on the phenyl ring and a trifluoromethyl group on the benzimidazole moiety.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F5N2O2/c18-16(19)26-11-7-5-10(6-8-11)14(25)9-24-13-4-2-1-3-12(13)23-15(24)17(20,21)22/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAIINDAFCTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)OC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone (CAS 478030-60-3)
  • Structure : Fluorophenyl group replaces difluoromethoxyphenyl.
  • Solubility: Fluorophenyl may reduce polarity compared to the oxygen-containing difluoromethoxy group. Formula: C₁₆H₁₀F₄N₂O (vs. hypothetical C₁₇H₁₁F₅N₂O₂ for the target compound).
2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone Hydrobromide
  • Structure : Contains a thioether linker and bis-difluoromethoxy substituents.
  • Key Differences: Linker: Sulfur atom may alter electronic properties and binding kinetics compared to the ethanone oxygen . Bioactivity: The hydrobromide salt form could enhance solubility for antimicrobial applications .

Substituent Effects on the Benzimidazole Core

2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone
  • Structure : Difluoromethyl on benzimidazole and thiophene instead of phenyl.
  • Key Differences :
    • Heterocycle : Thiophene’s π-system may enhance interactions with aromatic residues in biological targets .
    • Electron-Withdrawing Groups : Difluoromethyl vs. trifluoromethyl—both enhance stability but differ in steric bulk .
Metal Complexes of 5-([4-(2-(1H-Benzimidazol-1-yl)acetyl)phenyl]diazenyl)-2-hydroxybenzoic Acid (SA-BI)
  • Structure : Benzimidazole linked to a diazenyl-salicylic acid ligand.
  • Key Differences :
    • Coordination Chemistry : Metal complexes (Cu²⁺, Co²⁺, etc.) exhibit enhanced antimicrobial activity via redox mechanisms .
    • Functional Groups : Hydroxybenzoic acid introduces chelating capacity absent in the target compound .

Structural Analogues with Varied Linkers and Pharmacophores

4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone
  • Structure: Ethyl-phenoxy linker and pyrrolidinone ring.
  • Key Differences: Flexibility: Ethyl-phenoxy linker increases conformational flexibility compared to the rigid ethanone bridge . Pyrrolidinone: Introduces hydrogen-bonding sites for target engagement .
N-Aryl Benzimidazole Derivatives (e.g., 7a–c in )
  • Structure : Varied aryl groups (e.g., trifluoromethylphenyl) on benzimidazole.
  • Key Differences :
    • Cytotoxicity : Substituted aryl groups correlate with antiproliferative activity in cancer cell lines .
    • Synthetic Routes : Suzuki couplings or SNAr reactions enable diverse substituent introductions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituents
Target Compound Not reported Likely low (lipophilic) Difluoromethoxy, trifluoromethyl
CAS 478030-60-3 Not reported Moderate Fluorophenyl, trifluoromethyl
SA-BI Cu²⁺ Complex >200 Poor (hydrophobic) Salicylic acid, metal coordination
7a (N-Aryl derivative) 96% yield DMSO-soluble Trifluoromethylphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone

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